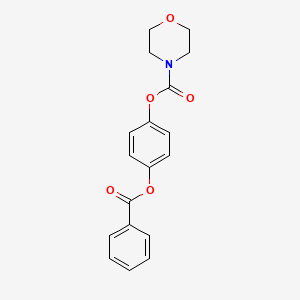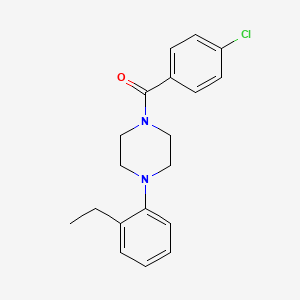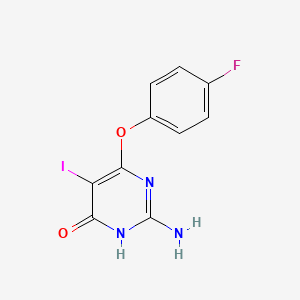![molecular formula C14H13ClN2O3S B5738753 N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)
N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide, also known as N-(4-chlorophenylsulfonyl)-2-aminobenzamide, is a chemical compound used in scientific research. It is a sulfonamide derivative and is often referred to as CAS 123333-65-0.
Mecanismo De Acción
The mechanism of action of N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects:
N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have potent anticancer and anti-inflammatory activity, making it a useful tool for studying these processes.
One limitation of using N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design further studies.
Direcciones Futuras
There are several future directions for research on N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide. One area of interest is investigating its potential as a treatment for specific types of cancer, such as breast cancer or lung cancer. Another area of interest is exploring its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory agent, particularly in the context of autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide has been used in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of certain cancer cells. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-13-4-2-3-5-14(13)17-21(19,20)12-8-6-11(15)7-9-12/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLACZEARDIYHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)



![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)




![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)

![2-(2,4-dichlorophenyl)-N'-{[(4-methylphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738769.png)

